molecular formula C19H19FN2O3S B2728026 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide CAS No. 898423-96-6

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B2728026
CAS No.: 898423-96-6
M. Wt: 374.43
InChI Key: ZHHCKLLYMDYJBP-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group, a dihydroquinoline moiety, and a fluorobenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of cyclopropanecarbonyl chloride, which can be synthesized from cyclopropanecarboxylic acid using reagents such as oxalyl chloride or thionyl chloride . The resulting cyclopropanecarbonyl chloride is then reacted with a suitable amine to form the desired cyclopropanecarbonyl amide intermediate.

Next, the dihydroquinoline moiety is introduced through a cyclization reaction, often involving the use of a suitable catalyst and reaction conditions. Finally, the fluorobenzenesulfonamide group is attached through a nucleophilic substitution reaction, using reagents such as 4-fluorobenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonamide group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c20-15-6-9-17(10-7-15)26(24,25)21-16-8-5-13-2-1-11-22(18(13)12-16)19(23)14-3-4-14/h5-10,12,14,21H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCKLLYMDYJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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